Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside
Overview
Description
Molecular Structure Analysis
“Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside” has a molecular formula of C20H20Cl4O512. The average mass is 482.182 Da2.Scientific Research Applications
Environmental Impact and Toxicology Studies
The environmental presence and toxicological effects of related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied. These studies offer insights into how compounds with dichlorobenzyl groups might behave in natural settings and their potential impacts on ecosystems and human health.
Environmental Fate and Behavior : Research on 2,4-D, a compound with structural similarities to the dichlorobenzyl groups in Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, highlights the importance of understanding the environmental fate of such chemicals. Studies have shown that 2,4-D is among the most widely distributed pollutants, prompting investigations into its degradation and the mechanisms that lead to its persistence in the environment (Islam et al., 2017).
Toxicological Effects on Non-Target Species : The toxicological profile of related compounds is crucial for assessing the potential risks associated with their use. For instance, the toxic effects of paraquat dichloride on lung tissue have been documented, providing a model for studying the potential toxicological impact of similar compounds on human and animal health (Dinis-Oliveira et al., 2008).
Applications in Biological and Medical Research
The study of compounds with methylation properties, such as DNA methyltransferase inhibitors, reveals their potential applications in cancer research and treatment. These compounds can inhibit hypermethylation, restoring suppressor gene expression and exerting antitumor effects in laboratory models (Goffin & Eisenhauer, 2002). This suggests that research into the biochemical properties and reactions of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside could uncover potential therapeutic applications.
Safety And Hazards
For safety data sheets of “Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside”, you may refer to specific databases like the one provided by LookChem3.
properties
IUPAC Name |
(3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWEUXISBNCCJ-SDWZKWEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.